3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline
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Description
“3-(Piperidin-1-yl)aniline” is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline” were not found, there are studies on the synthesis of related compounds. For instance, a study reported the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of “3-(Piperidin-1-yl)aniline” consists of 11 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Piperidin-1-yl)aniline” include a molecular weight of 176.26 . The properties of “5-(Methylsulfonyl)-2-piperidin-1-ylaniline” include a molecular weight of 254.35 g/mol .Scientific Research Applications
Chemical Synthesis
3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline and its derivatives have been explored in chemical synthesis. For example, studies have shown the use of piperidine derivatives in nucleophile-promoted alkyne-iminium ion cyclizations, which are essential in the synthesis of various organic compounds (Arnold et al., 2003).
Antimicrobial Activity
Compounds derived from 3-(Piperidin-1-yl)-4-(methylsulfonyl)aniline have demonstrated antimicrobial properties. A study found that certain piperidine derivatives showed potent antimicrobial activities against pathogens affecting tomato plants (Vinaya et al., 2009).
Anticancer Activity
Piperidine derivatives have also been investigated for their potential in cancer treatment. Research on (E)-N-((2-piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives revealed their anticancer activity against various human cells (Subhash & Bhaskar, 2021).
Molecular Structure Analysis
Studies involving piperidine derivatives often focus on their molecular structure and crystallography, contributing significantly to the understanding of their chemical properties and potential applications in various fields. For instance, the synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol were investigated, revealing insights into its molecular configuration (Girish et al., 2008).
Corrosion Inhibition
Piperidine derivatives have been evaluated for their effectiveness in corrosion inhibition, particularly on iron. Quantum chemical calculations and molecular dynamics simulations were used to study the adsorption and corrosion inhibition properties of these compounds (Kaya et al., 2016).
Antibacterial Studies
Several piperidine derivatives have been synthesized and assessed for their antibacterial activity. This includes research on N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus, highlighting their potential as antibacterial agents (Iqbal et al., 2017).
properties
IUPAC Name |
4-methylsulfonyl-3-piperidin-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-17(15,16)12-6-5-10(13)9-11(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAXQNDPZPSFKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243023 |
Source
|
Record name | 4-(Methylsulfonyl)-3-(1-piperidinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
942474-23-9 |
Source
|
Record name | 4-(Methylsulfonyl)-3-(1-piperidinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylsulfonyl)-3-(1-piperidinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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